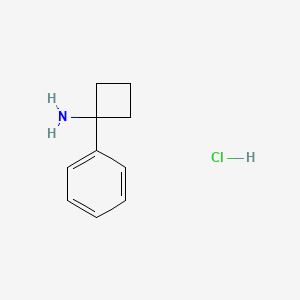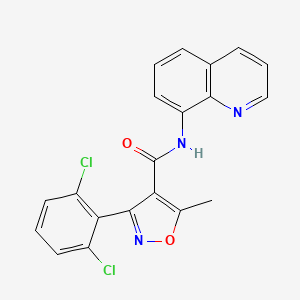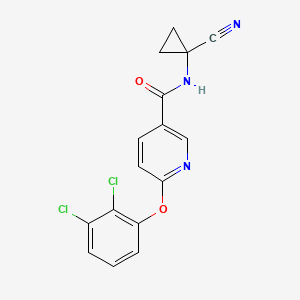
N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a derivative of the tetrahydropyrimidine class. These compounds are known for their potential biological activities, which include antifungal and antimicrobial properties. The tetrahydropyrimidine derivatives are synthesized through a multi-component reaction involving acetoacetanilide, aromatic aldehydes, and urea or N-methylurea. The resulting compounds have been studied for their biological activities against various strains of bacteria and fungi, such as Candida Albicans .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves a three-component reaction. This process includes the use of acetoacetanilides, aromatic aldehydes, and a nitrogen source like urea or N-methylurea. The reaction is facilitated by the presence of acetoacetanilide, which acts as a scaffold for the formation of the tetrahydropyrimidine ring. The introduction of different substituents at the phenyl ring of the acetoacetanilide and the choice of aromatic aldehyde can lead to a variety of derivatives with potential biological activities .
Molecular Structure Analysis
The molecular structure of a related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic P21 space group, and the dihedral angles between the pyrimidine moiety and the phenyl ring indicate slight conformational differences between molecules in the crystal structure. The stability of the molecular structure is attributed to intermolecular hydrogen bonding interactions, such as C-H...O and N-H...N bonds .
Chemical Reactions Analysis
The tetrahydropyrimidine derivatives are reactive molecules that can participate in various chemical reactions due to the presence of multiple functional groups. The carboxamide moiety, in particular, can engage in hydrogen bonding, which is crucial for the biological activity of these compounds. The nitro group in the 3-nitrophenyl substituent can undergo reduction reactions, potentially leading to the formation of amino derivatives, which may exhibit different biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of different substituents affects the compound's solubility, melting point, and stability. The intermolecular interactions observed in the crystal structure, such as hydrogen bonds, play a significant role in determining the compound's physical state and its behavior in different environments. The molecular electrostatic potential maps (MEP) of these compounds can indicate reactive sites, which are valuable for understanding their interaction with biological targets .
Applications De Recherche Scientifique
Antidiabetic Screening
A study by Lalpara et al. (2021) discussed the synthesis of a series of N-substituted dihydropyrimidine derivatives, including compounds structurally related to the one . These compounds were evaluated for antidiabetic activity using an α-amylase inhibition assay, indicating potential applications in diabetes treatment research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiplatelet & Anticardiac Activity
Chatterjee et al. (2010) synthesized ethyl-1-carbamoyl-4-substituted phenyl dihydropyrimidine derivatives, which were evaluated for antiplatelet and moderate anticardiac activity. This indicates its potential use in cardiovascular disease research (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
Antimicrobial and Anticancer Evaluation
Verma & Verma (2022) synthesized novel derivatives of pyrimidine combined with thiazolidinone, exhibiting antimicrobial properties against various bacterial and fungal strains, as well as anticancer activity against HeLa Cervical cancer cell lines. This suggests its utility in both antimicrobial and cancer research (Verma & Verma, 2022).
Crystal Structure Analysis
Rajarajeswari, Kumar, & Katrahalli (2020) investigated the molecular structure of a similar dihydropyrimidine compound, focusing on crystal structure, quantum chemical analysis, and Hirshfeld surface analysis. Such research aids in the understanding of molecular properties and behavior (Rajarajeswari, Kumar, & Katrahalli, 2020).
Thermodynamic Properties
Klachko et al. (2020) performed a study on the combustion energies and thermodynamic properties of esters of tetrahydropyrimidine, which provides valuable information for understanding the physical characteristics and stability of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Antitubercular Agents
Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated them for their antitubercular activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment research (Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah, 2010).
Mécanisme D'action
Target of Action
The specific targets of this compound are currently unknown. For example, a compound with a similar structure, 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine, has been found to interact with Integrin alpha-L .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways, including signal transduction, cell proliferation, and apoptosis .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-3-29-16-10-5-4-9-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVWOTYTIMCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
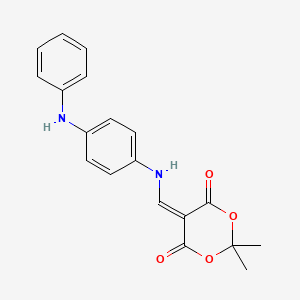



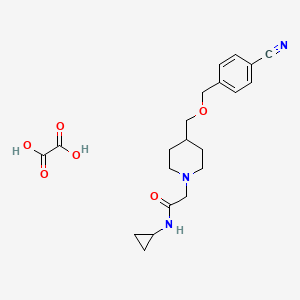
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

